4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate
Overview
Description
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the tert-butyl group. The fluorenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction, while the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base. The hydroxypiperazine moiety is then synthesized through a series of nucleophilic substitution reactions, followed by the coupling of the fluorenylmethyl and tert-butyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is unique due to its combination of a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNOYYJZISWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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